molecular formula C10H8F3NO3 B1427873 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid CAS No. 827029-20-9

3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid

Cat. No. B1427873
CAS RN: 827029-20-9
M. Wt: 247.17 g/mol
InChI Key: YYZDPRSUYSKOLW-UHFFFAOYSA-N
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Description

3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid, also known as TFA-PPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Improved Synthesis Methods

Research by Marull, Lefebvre, and Schlosser (2004) highlights the condensation of anilines with Et 4,4,4-trifluoroacetoacetate to afford precursors to various organic compounds, demonstrating an improved synthesis method that could potentially be applicable to the synthesis of compounds related to "3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid" (Marull, Lefebvre, & Schlosser, 2004).

Molecular Structures and Spectroscopy

Yazdanbakhsh et al. (2010) synthesized a new oxo-bridge, mixed metal complex, providing a detailed characterization that includes spectroscopic analysis. Such research can be foundational for understanding the molecular structure and properties of related "3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid" complexes (Yazdanbakhsh, Tavakkoli, Taherzadeh, & Boese, 2010).

Kinetics and Mechanism of Thermal Gas-phase Elimination

Al-Awadi et al. (2004) investigated the kinetics and mechanism of thermal gas-phase elimination for derivatives of propanoic acid, which can provide valuable insights into the thermal stability and reactivity of "3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid" and its analogs (Al-Awadi, Abdallah, Hasan, & Al-Awadi, 2004).

Quality Control of Pharmaceutical Ingredients

Zubkov et al. (2016) analyzed and tested analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of quinoline-propanoic acids, highlighting the importance of such methodologies in ensuring the purity and efficacy of related pharmaceutical compounds (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

Photolabile Protection and Optical Gating

Ali et al. (2012) demonstrated the use of photolabile protecting groups for the optical gating of synthetic ion channels, indicating potential applications in creating responsive materials and devices. This research suggests possible innovative applications for derivatives of "3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid" in materials science (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).

properties

IUPAC Name

3-oxo-3-[4-(trifluoromethyl)anilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)6-1-3-7(4-2-6)14-8(15)5-9(16)17/h1-4H,5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZDPRSUYSKOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734353
Record name 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid

CAS RN

827029-20-9
Record name 3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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